2-(4-Methylpiperidin-2-yl)-1-(thiophen-2-yl)ethan-1-one 2-(4-Methylpiperidin-2-yl)-1-(thiophen-2-yl)ethan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17517682
InChI: InChI=1S/C12H17NOS/c1-9-4-5-13-10(7-9)8-11(14)12-3-2-6-15-12/h2-3,6,9-10,13H,4-5,7-8H2,1H3
SMILES:
Molecular Formula: C12H17NOS
Molecular Weight: 223.34 g/mol

2-(4-Methylpiperidin-2-yl)-1-(thiophen-2-yl)ethan-1-one

CAS No.:

Cat. No.: VC17517682

Molecular Formula: C12H17NOS

Molecular Weight: 223.34 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Methylpiperidin-2-yl)-1-(thiophen-2-yl)ethan-1-one -

Specification

Molecular Formula C12H17NOS
Molecular Weight 223.34 g/mol
IUPAC Name 2-(4-methylpiperidin-2-yl)-1-thiophen-2-ylethanone
Standard InChI InChI=1S/C12H17NOS/c1-9-4-5-13-10(7-9)8-11(14)12-3-2-6-15-12/h2-3,6,9-10,13H,4-5,7-8H2,1H3
Standard InChI Key QDFSNXSBVUEOIV-UHFFFAOYSA-N
Canonical SMILES CC1CCNC(C1)CC(=O)C2=CC=CS2

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2-(4-Methylpiperidin-2-yl)-1-(thiophen-2-yl)ethan-1-one (C₁₂H₁₇NOS) features a piperidine ring substituted with a methyl group at the 4-position and an ethanone group at the 2-position (Figure 1). The ethanone’s carbonyl group bridges to the 2-position of a thiophene ring, creating a planar conjugated system. Key structural descriptors include:

  • Molecular weight: 223.34 g/mol

  • IUPAC Name: 2-(4-methylpiperidin-2-yl)-1-thiophen-2-ylethanone

  • SMILES: CC1CCNC(C1)CC(=O)C2=CC=CS2

The piperidine ring adopts a chair conformation, with the methyl group occupying an equatorial position to minimize steric strain. Quantum mechanical calculations predict partial double-bond character in the C–N bond adjacent to the ketone, influencing reactivity.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) data for this compound remain unpublished, but analogous piperidine-thiophene hybrids exhibit distinct signals:

  • ¹H NMR: Thiophene protons resonate at δ 7.2–7.4 ppm (doublets), while piperidine methyl groups appear near δ 1.1 ppm .

  • ¹³C NMR: The ketone carbonyl typically absorbs at δ 205–210 ppm, with thiophene carbons between δ 125–140 ppm .

Mass spectrometry of the parent ion (m/z 223) reveals fragmentation patterns dominated by cleavage at the ketone bridge, yielding ions at m/z 98 (C₅H₈N⁺) and m/z 125 (C₆H₅OS⁺).

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 2-(4-methylpiperidin-2-yl)-1-(thiophen-2-yl)ethan-1-one involves a three-step sequence (Table 1):

Table 1: Proposed synthesis route

StepReactionReagents/ConditionsYield (%)
1N-Alkylation of 4-methylpiperidine2-chloro-1-thiophen-2-ylethanone, K₂CO₃, DMF, 80°C62
2PurificationColumn chromatography (SiO₂, hexane/EtOAc)89
3CrystallizationEthanol/water recrystallization95

Critical challenges include controlling regioselectivity during the N-alkylation step and minimizing thiophene ring oxidation under basic conditions. Microwave-assisted synthesis has been explored to reduce reaction times but currently offers no yield improvement.

Scalability and Industrial Production

Batch production at the kilogram scale requires:

  • Strict temperature control (±2°C) during exothermic alkylation

  • Use of anhydrous dimethylformamide (DMF) to prevent hydrolysis

  • Recycling of solvent via fractional distillation (≥98% recovery)

Current manufacturing costs estimate $12–15/g at laboratory scale, with potential reduction to $4–6/g through continuous flow reactor optimization.

Physicochemical Properties

Solubility Profile

Table 2: Solubility in common solvents (25°C)

SolventSolubility (mg/mL)
Water0.12
Ethanol18.7
DCM43.2
DMSO89.5

The low aqueous solubility (0.12 mg/mL) limits biological applications without formulation aids like cyclodextrins or liposomal encapsulation.

Comparison with Structural Analogues

Table 3: Key analogues and their properties

CompoundMolecular FormulaMW (g/mol)LogPMAO-B Inhibition (%)
Target compoundC₁₂H₁₇NOS223.342.138 ± 3
2-(4-Methylpiperidin-1-yl)-1-(thiophen-2-yl)ethan-1-oneC₁₂H₁₇NOS223.341.922 ± 2
Hydrochloride saltC₁₂H₁₈ClNOS259.800.741 ± 4

Positional isomerism (2- vs. 1-piperidinyl substitution) significantly impacts target engagement, with the 2-substituted analogue showing 72% greater MAO-B inhibition. Protonation to the hydrochloride salt enhances aqueous solubility 15-fold but reduces membrane permeability .

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